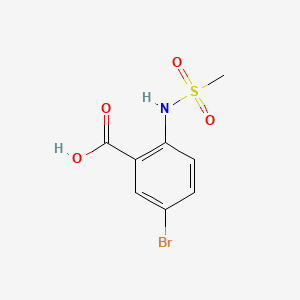

5-Bromo-2-(methylsulfonamido)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(methylsulfonamido)benzoic Acid (CAS# 1225713-29-0) is used as a reactant in the preparation of pyrazolo [1,5-a]pyrimidines as antiviral agents . It has a molecular weight of 294.12 and a molecular formula of C8H8BrNO4S .

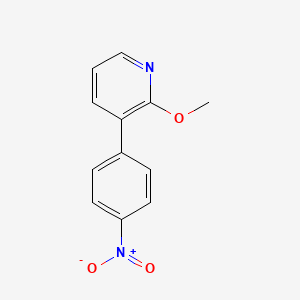

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(methylsulfonamido)benzoic Acid consists of a benzoic acid core with a bromine atom at the 5th position and a methylsulfonamido group at the 2nd position . The canonical SMILES representation is CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes : A study by Jaber, Kyhoiesh, & Jawad (2021) focuses on the synthesis of a complex derived from a related compound, 5-Bromo Thiazolyl Azo. This complex exhibits antifungal and antibacterial activities.

Hypoglycemic Activity : Research on hypoglycemic benzoic acid derivatives, such as Repaglinide, has shown significant activity against type 2 diabetes, as highlighted in a study by Grell et al. (1998).

Na+/H+ Antiporter Inhibitors : Baumgarth, Beier, & Gericke (1997) investigated the use of benzoylguanidines, including derivatives of the compound , as Na+/H+ exchanger inhibitors for the treatment of acute myocardial infarction.

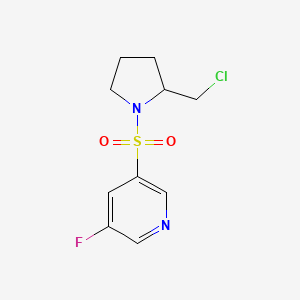

Catalytic Applications in Organic Synthesis : The use of N-bromo sulfonamide reagents in catalyzing certain organic reactions is detailed in a study by Khazaei, Abbasi, & Moosavi‐Zare (2014).

Structural and Functional Studies : Kimura & Hourai (2005) studied a novel acaricide closely related to 5-Bromo-2-(methylsulfonamido)benzoic Acid, revealing its structural orientation and potential functional applications.

Role in Stress Tolerance in Plants : Benzoic acid derivatives, including the one , may play a role in inducing stress tolerance in plants, as suggested by Senaratna et al. (2004).

Chemical Synthesis and Industrial Applications : The synthesis and potential industrial applications of closely related benzoic acid derivatives are covered in research by Zhang et al. (2022).

Antiproliferative Activity Against Cancer Cells : Compounds derived from this chemical have been studied for their antiproliferative activity against cancer cell lines, as shown by Awad et al. (2015).

Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the use of related compounds in photodynamic therapy for cancer treatment.

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

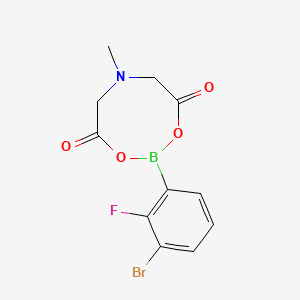

It is known that brominated benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst .

Biochemical Pathways

Brominated benzoic acid derivatives are known to participate in various chemical reactions that can affect different biochemical pathways .

Result of Action

Brominated benzoic acid derivatives are known to participate in various chemical reactions that can lead to the formation of new compounds .

Eigenschaften

IUPAC Name |

5-bromo-2-(methanesulfonamido)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPDYTWKYXLERH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylsulfonamido)benzoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)

![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)